1-(3-Methylbenzyl)piperazine-2,3-dione

Physicochemical profiling Lipophilicity Drug-likeness

1-(3-Methylbenzyl)piperazine-2,3-dione (CAS 1312137-62-4) is a heterocyclic small molecule belonging to the piperazine-2,3-dione class, characterized by a 6-membered piperazine ring bearing two carbonyl groups at positions 2 and 3, and N1-substituted with a 3-methylbenzyl moiety (molecular formula C₁₂H₁₄N₂O₂, molecular weight 218.25 g/mol, XLogP3-AA = 1.1, TPSA = 49.4 Ų). The piperazine-2,3-dione scaffold has been the subject of multiple patent filings, most notably by Merck Sharp & Dohme (WO 2022/227015 A1), which disclosed 278 example compounds within this structural class as selective interleukin-4 induced protein 1 (IL4I1) inhibitors for oncology indications.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 1312137-62-4
Cat. No. B2376285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbenzyl)piperazine-2,3-dione
CAS1312137-62-4
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCNC(=O)C2=O
InChIInChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15)
InChIKeyIWYSWXWCFNDFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylbenzyl)piperazine-2,3-dione (CAS 1312137-62-4): Core Identity and Procurement-Relevant Profile for the Piperazine-2,3-dione Scaffold


1-(3-Methylbenzyl)piperazine-2,3-dione (CAS 1312137-62-4) is a heterocyclic small molecule belonging to the piperazine-2,3-dione class, characterized by a 6-membered piperazine ring bearing two carbonyl groups at positions 2 and 3, and N1-substituted with a 3-methylbenzyl moiety (molecular formula C₁₂H₁₄N₂O₂, molecular weight 218.25 g/mol, XLogP3-AA = 1.1, TPSA = 49.4 Ų) [1]. The piperazine-2,3-dione scaffold has been the subject of multiple patent filings, most notably by Merck Sharp & Dohme (WO 2022/227015 A1), which disclosed 278 example compounds within this structural class as selective interleukin-4 induced protein 1 (IL4I1) inhibitors for oncology indications [2]. This compound is commercially supplied at ≥95–98% purity by multiple vendors and is intended exclusively for research and further manufacturing use [1].

Why 1-(3-Methylbenzyl)piperazine-2,3-dione Cannot Be Assumed Interchangeable with Other N-Benzylpiperazine-2,3-diones in Research Procurement


The N-benzyl substitution pattern on the piperazine-2,3-dione core strongly influences both physicochemical properties and biological target engagement. Even minor substituent changes—such as relocating the methyl group from the 3-position to the 4-position, or replacing the methyl with a halogen—alter the compound's lipophilicity (XLogP3-AA), electronic distribution, and steric profile, which in turn affect target binding, metabolic stability, and solubility [1]. Within the IL4I1 inhibitor patent landscape (WO 2022/227015 A1), Merck explicitly enumerated 278 structurally diverse piperazine-2,3-dione examples, underscoring that specific substitution determines inhibitor potency and selectivity; generic class-level claims do not guarantee that any single unlisted derivative possesses meaningful activity [2]. Consequently, procuring an uncharacterized or structurally similar analog in place of 1-(3-methylbenzyl)piperazine-2,3-dione for structure-activity relationship (SAR) studies, lead optimization, or pharmacological profiling introduces uncontrolled variables that can confound experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for 1-(3-Methylbenzyl)piperazine-2,3-dione (1312137-62-4) Relative to Closest Structural Analogs


Lipophilicity (XLogP3-AA) of 1-(3-Methylbenzyl)piperazine-2,3-dione Versus the Unsubstituted 1-Benzylpiperazine-2,3-dione Core

The computed XLogP3-AA for 1-(3-methylbenzyl)piperazine-2,3-dione is 1.1, reflecting a modest increase in lipophilicity conferred by the single methyl substituent on the benzyl ring relative to the unsubstituted 1-benzylpiperazine-2,3-dione (CAS 63352-56-7) [1]. While a directly measured experimental logP for the unsubstituted benzyl analog was not located in the literature, the XLogP3-AA computation for the target compound provides a quantitative anchor for predicting passive membrane permeability, solubility, and CYP450-mediated metabolic liability relative to other N-benzyl variants [1]. The Topological Polar Surface Area (TPSA) of 49.4 Ų and a hydrogen bond donor count of 1 further position this compound within favorable CNS drug-like property space (TPSA < 90 Ų, HBD ≤ 3) [1][2].

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Meta-Substituted Benzyl Regioisomer: Structural Differentiation of 1-(3-Methylbenzyl)piperazine-2,3-dione from the para-Methyl Analog

The methyl group on the benzyl ring of 1-(3-methylbenzyl)piperazine-2,3-dione is positioned at the meta (3-) position, distinguishing it from the para-methyl (4-methylbenzyl) regioisomer. In the broader benzylpiperazine SAR literature, the position of ring substitution has been shown to affect receptor binding affinity, as demonstrated in CCR2b antagonist studies where the electronic character (σ value) of the substituent on the benzyl ring inversely correlated with binding affinity . Meta-substitution also alters the vector of the methyl group relative to hydrogen bond donors/acceptors on the piperazine-2,3-dione core, potentially influencing how the compound occupies a target binding pocket compared to the para isomer [1]. This regioisomeric distinction is non-trivial for procurement: the para-methyl isomer (1-(4-methylbenzyl)piperazine-2,3-dione) is a distinct chemical entity with a separate CAS registry and cannot be assumed to exhibit identical pharmacological behavior [1].

Positional isomerism Regiochemistry SAR Piperazine derivatives

GHS Hazard Classification and Safe-Handling Profile of 1-(3-Methylbenzyl)piperazine-2,3-dione per Fluorochem Technical Datasheet (Product F734148)

According to the Fluorochem Ltd. technical datasheet, 1-(3-methylbenzyl)piperazine-2,3-dione (Product Code F734148, purity 98%) carries GHS07 pictogram classification with the signal word 'Warning' and three specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation), plus H335 (May cause respiratory irritation) . This GHS profile differentiates it from the core scaffold piperazine-2,3-dione (CAS 13092-86-9), which is classified as a metabolite of ketoconazole with a distinct safety and handling profile . The explicit hazard communication enables procurement officers and laboratory safety committees to conduct risk assessments and implement appropriate engineering controls (fume hood, PPE) for routine handling, which is a practical differentiator when selecting among structurally related but differently hazard-classified analogs .

Safety profile GHS classification Laboratory handling Procurement compliance

Class-Level Positioning: Piperazine-2,3-dione Scaffold as a Privileged IL4I1 Inhibitory Pharmacophore per Merck Patent WO 2022/227015 A1

The patent application WO 2022/227015 A1, assigned to Merck Sharp & Dohme Corp., discloses 278 example compounds based on the piperazine-2,3-dione scaffold as selective IL4I1 inhibitors with potential utility in endometrial, ovarian, and triple-negative breast cancers [1]. The general Formula 1 in this patent encompasses N-substituted piperazine-2,3-dione derivatives, and the inventors report that these compounds were assessed for IL4I1 inhibition via an H₂O₂ production assay with EC₅₀ values provided for representative examples [1]. While 1-(3-methylbenzyl)piperazine-2,3-dione (CAS 1312137-62-4) is not explicitly listed among the disclosed representative examples, its structural features—a single N-benzyl substituent bearing a meta-methyl group on a piperazine-2,3-dione core—fall within the Markush structure scope of Formula 1 [1][2]. In contrast, close analog 1-benzylpiperazine-2,3-dione (CAS 63352-56-7) is documented primarily as a synthetic intermediate for piperacillin sodium production rather than as an IL4I1 inhibitor , highlighting divergent application spaces even within this scaffold class.

IL4I1 inhibition Cancer immunotherapy Patent landscape Target class

Purity Specification Benchmarking: 1-(3-Methylbenzyl)piperazine-2,3-dione Vendor-Supplied Purity of 98% (HPLC) Relative to the Class Average

Commercially available 1-(3-methylbenzyl)piperazine-2,3-dione is supplied at 98% purity (HPLC) by Fluorochem (Product F734148) and 95–98% by other vendors including Leyan (Product 1408568, 98%) and AKSci (Product 1758CZ, 95%) . This purity specification is comparable to or exceeds that of the unsubstituted analog 1-benzylpiperazine-2,3-dione (CAS 63352-56-7), which is also typically supplied at 98% . For SAR studies where impurities at >2% could confound biological assay interpretation—particularly in enzymatic assays with steep Hill slopes—the documented purity specification provides a baseline for evaluating whether additional purification (e.g., preparative HPLC, recrystallization) is warranted before use, and serves as a vendor accountability metric for procurement decisions .

Purity specification Quality control Procurement Reproducibility

Evidence-Backed Application Scenarios for 1-(3-Methylbenzyl)piperazine-2,3-dione (1312137-62-4) in Research and Industrial Procurement


IL4I1 Inhibitor Lead Identification and Structure-Activity Relationship (SAR) Expansion

For medicinal chemistry teams pursuing IL4I1 as an immuno-oncology target, 1-(3-methylbenzyl)piperazine-2,3-dione serves as a commercially available entry point into the piperazine-2,3-dione chemical space validated by Merck's WO 2022/227015 A1 patent, which disclosed 278 example compounds with EC₅₀ values measured via H₂O₂ production inhibition assay . The meta-methyl substitution pattern enables SAR exploration of substituent position effects on IL4I1 inhibitory potency without altering molecular formula or computed logP relative to the para-methyl regioisomer [1]. Researchers should note that this exact compound is not explicitly listed among the patent's representative examples; its activity against IL4I1 would need to be experimentally determined and benchmarked against the patent-disclosed EC₅₀ range (low nM to low µM) to establish its position within the scaffold's SAR landscape .

Physicochemical and ADME Property Profiling of N-Benzylpiperazine-2,3-dione Scaffolds

With computed XLogP3-AA of 1.1, TPSA of 49.4 Ų, and a single hydrogen bond donor, 1-(3-methylbenzyl)piperazine-2,3-dione occupies favorable CNS drug-like property space and can be used as a probe molecule for experimental determination of logD (shake-flask or chromatographic), aqueous solubility, PAMPA permeability, and microsomal stability [1]. These experimentally measured parameters can then be compared against the core scaffold piperazine-2,3-dione (predicted XLogP ~ -0.57) and against the unsubstituted 1-benzylpiperazine-2,3-dione to deconvolve the contribution of the methyl substituent to ADME properties—information that is currently absent from the public literature and would constitute novel, publishable data .

Synthetic Methodology Development: Chemoselective N-Functionalization of Unsymmetrical Piperazine-2,3-diones

The presence of two electronically distinct nitrogen atoms in the piperazine-2,3-dione ring (N1: tertiary amide; N4: secondary amide) makes 1-(3-methylbenzyl)piperazine-2,3-dione a useful substrate for developing chemoselective N-alkylation, N-acylation, or N-arylation methodologies . Researchers can benchmark the selectivity of new synthetic methods by comparing the reactivity of this N1-substituted derivative against the unsubstituted piperazine-2,3-dione core (CAS 13092-86-9) or the unsubstituted benzyl analog (CAS 63352-56-7), generating quantitative data on reaction yields, regioselectivity ratios, and functional group tolerance that address known synthetic challenges in differentially functionalizing piperazine-2,3-diones [1].

Laboratory Safety and Compliance: Procurement of a Well-Characterized Research Chemical with Explicit GHS Hazard Communication

For academic core facilities and industrial compound management groups, 1-(3-methylbenzyl)piperazine-2,3-dione from Fluorochem (Product F734148) provides a fully GHS-classified material with documented hazard statements (H302, H315, H319, H335), precautionary codes, and storage conditions (sealed, dry, 2–8°C) . This level of safety documentation exceeds what is typically available for custom-synthesized or less-commercialized analogs and enables straightforward integration into institutional chemical hygiene plans, safety data sheet (SDS) management systems, and automated inventory platforms. Procurement officers can use this documented safety profile as a benchmark when evaluating alternative suppliers or structurally related compounds that lack equivalent hazard communication .

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